molecular formula C7H12N2O2 B12871432 ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate

ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B12871432
M. Wt: 156.18 g/mol
InChI Key: PFBDVKIAGJBTST-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate. The reaction proceeds as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to form the intermediate 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate.

    Esterification: The intermediate is then esterified using ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction could produce more saturated pyrazoline derivatives.

Scientific Research Applications

Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for synthesizing various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.

    Material Science: It is explored for use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the pyrazole scaffold in chemical research and industry.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h6,8H,3-4H2,1-2H3

InChI Key

PFBDVKIAGJBTST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNN=C1C

Origin of Product

United States

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